molecular formula C6H14Zn B8673928 Dipropylzinc

Dipropylzinc

Cat. No.: B8673928
M. Wt: 151.6 g/mol
InChI Key: LDWKCBPOFGZHSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipropylzinc is an organozinc compound with the chemical formula C₆H₁₄Zn. It is a colorless liquid that is highly reactive and used primarily in organic synthesis. The compound is known for its ability to form carbon-carbon bonds, making it a valuable reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dipropylzinc can be synthesized through the reaction of zinc with propyl halides. One common method involves the reaction of zinc dust with propyl iodide in the presence of a suitable solvent such as diethyl ether. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation under reduced pressure, is often employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: Dipropylzinc undergoes various types of chemical reactions, including:

    Oxidation: Reacts with oxygen to form zinc oxide and propyl radicals.

    Reduction: Can reduce certain organic compounds, such as ketones, to their corresponding alcohols.

    Substitution: Participates in nucleophilic substitution reactions with halides and other electrophiles.

Common Reagents and Conditions:

    Oxidation: Typically requires an oxidizing agent such as oxygen or hydrogen peroxide.

    Reduction: Often involves the use of a reducing agent like lithium aluminum hydride.

    Substitution: Commonly uses halides or other electrophiles in the presence of a suitable solvent.

Major Products:

    Oxidation: Produces zinc oxide and propyl radicals.

    Reduction: Yields alcohols from ketones.

    Substitution: Forms new carbon-carbon bonds, resulting in various organic compounds.

Scientific Research Applications

Dipropylzinc has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to form carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals and other therapeutic agents.

    Industry: Applied in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of dipropylzinc involves its ability to donate electrons and form bonds with other molecules. This reactivity is due to the presence of the zinc atom, which can stabilize negative charges and facilitate the formation of new bonds. The compound’s molecular targets include various electrophiles, which it can react with to form new compounds.

Comparison with Similar Compounds

  • Diethylzinc (C₄H₁₀Zn)
  • Dimethylzinc (C₂H₆Zn)
  • Diphenylzinc (C₁₂H₁₀Zn)

Each of these compounds has its own unique properties and applications, but dipropylzinc stands out for its specific reactivity and utility in forming propyl-containing compounds.

Properties

Molecular Formula

C6H14Zn

Molecular Weight

151.6 g/mol

IUPAC Name

zinc;propane

InChI

InChI=1S/2C3H7.Zn/c2*1-3-2;/h2*1,3H2,2H3;/q2*-1;+2

InChI Key

LDWKCBPOFGZHSQ-UHFFFAOYSA-N

Canonical SMILES

CC[CH2-].CC[CH2-].[Zn+2]

Origin of Product

United States

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